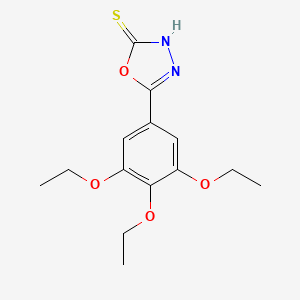

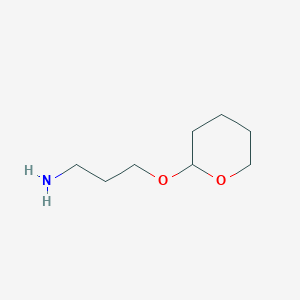

![molecular formula C12H24N2O3S B2372317 Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate CAS No. 2243512-11-8](/img/structure/B2372317.png)

Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an important neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate : This compound serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was developed, achieving a total yield of 81% in three steps (Bingbing Zhao et al., 2017).

Structural Characterization of Carbamate Derivatives : Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, were synthesized and structurally characterized using single-crystal X-ray diffraction. The study analyzed the nature of interactions and molecular environments within these compounds (U. Das et al., 2016).

Asymmetric Mannich Reaction : The compound was synthesized by an asymmetric Mannich reaction, indicating its importance in producing chiral amino carbonyl compounds (J. Yang et al., 2009).

Applications in Materials Science

Preparation and Diels‐Alder Reaction : The compound has been used in preparing other chemical entities through reactions like the Diels-Alder reaction, highlighting its role as a versatile reactant in organic synthesis (A. Padwa et al., 2003).

Molecular and Solid-State Structure Analysis : The molecular and solid-state structures of a related compound, methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, were determined, indicating the compound's relevance in structural chemistry and materials science (Jana Tomaščiková et al., 2008).

Pharmaceutical Research

Synthesis of Spirocyclopropanated Analogues : The compound was used in synthesizing analogues of the insecticide Imidacloprid, demonstrating its potential in developing novel agrochemicals (Farina Brackmann et al., 2005).

Catalytic Reactions in Medicinal Chemistry : The compound has been involved in Cu(I)-catalyzed cycloadditions, important for developing pharmacologically active molecules (Eva Pušavec et al., 2014).

Bioinspired Manganese Complexes in Synthesis : It played a crucial role in the synthesis of the epoxyketone fragment of carfilzomib, a proteasome inhibitor used in cancer treatment (Bin Qiu et al., 2019).

Synthesis of Antiarrhythmic and Hypotensive Compounds : Some phenyl N-substituted carbamates, including derivatives of the compound , showed potential as antiarrhythmic and hypotensive agents (E. Chalina et al., 1998).

特性

IUPAC Name |

tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-11(2,3)17-10(15)14-8-9-6-7-18(13,16)12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYJBBPOPCRRPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCS1(=N)=O)CNC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)